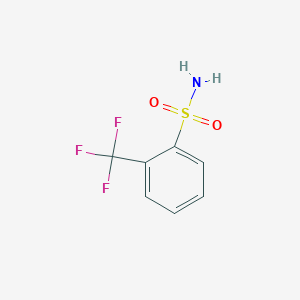

2-(Trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPZJFLSDVZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380751 | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869-24-5 | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and purification of 2-(trifluoromethyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound as a versatile building block in medicinal chemistry and agrochemical synthesis. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols. Furthermore, this guide visualizes the role of sulfonamide-based compounds in inhibiting the URAT1 transporter, a key target in the treatment of gout, and outlines a representative synthetic workflow for URAT1 inhibitors.

Introduction

This compound is a fluorinated aromatic sulfonamide that has garnered significant interest as a key intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group (-CF3) at the ortho position of the benzene ring imparts unique electronic properties and metabolic stability to the molecule, making it a valuable synthon in drug discovery and agrochemical research. The sulfonamide moiety provides a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. Notably, derivatives of this and similar sulfonamides have been investigated as inhibitors of the urate transporter 1 (URAT1), a critical protein involved in the renal reabsorption of uric acid and a primary target for the treatment of hyperuricemia and gout.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1869-24-5 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |

| Molecular Weight | 225.19 g/mol | [1][2][3] |

| Appearance | White to almost white or pale yellow to off-white powder/crystalline solid | [4] |

| Melting Point | 180-184 °C | [2] |

| Boiling Point (Predicted) | 320.5 ± 52.0 °C | |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.55 ± 0.60 | |

| Solubility | Soluble in methanol. | |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

A representative 1H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the amine protons of the sulfonamide group.

-

δ 7.6-7.8 (m, 4H): Multiplet corresponding to the protons on the benzene ring.

-

δ 5.0 (br s, 2H): A broad singlet corresponding to the two protons of the -SO₂NH₂ group.

13C NMR (Carbon Nuclear Magnetic Resonance)

The 13C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts and those observed for similar structures suggest the following approximate ranges:

-

δ 123-135: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

The exact chemical shifts will be influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups.

19F NMR (Fluorine Nuclear Magnetic Resonance)

19F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically in the range of -58 to -64 ppm relative to a CFCl₃ standard.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary sulfonamide (-SO₂NH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |

| 1180-1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH₂) |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 950-900 | S-N stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the trifluoromethyl group.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride

-

2 M Ammonia in ethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add a 2 M solution of ammonia in ethanol (approximately 3.5 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 20 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization, based on procedures for similar sulfonamides.[5] An ethanol/water solvent system is often effective for sulfonamides due to the presence of both polar and non-polar moieties.

Materials:

-

Crude this compound

-

95% Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.

-

Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.

-

Dry the crystals in a desiccator or a vacuum oven to obtain the purified this compound.

Biological Activity and Signaling Pathways

Inhibition of Urate Transporter 1 (URAT1)

This compound and its derivatives have been identified as inhibitors of the human urate transporter 1 (URAT1).[6] URAT1 is a key protein in the renal reabsorption of uric acid from the proximal tubule back into the bloodstream.[7][8] By inhibiting URAT1, these compounds promote the excretion of uric acid in the urine, thereby lowering its concentration in the blood. This mechanism of action is a cornerstone in the treatment of hyperuricemia and the prevention of gout attacks.[9]

The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and its inhibition.

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Application in Synthetic Workflows

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules, such as potent URAT1 inhibitors like Lesinurad and its analogues. The following diagram illustrates a generalized experimental workflow for the synthesis of a URAT1 inhibitor using a sulfonamide precursor. This workflow is representative of multi-step organic syntheses in drug development.

Caption: Generalized synthetic workflow for a URAT1 inhibitor.

Conclusion

This compound is a compound of significant utility in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a trifluoromethyl group and a reactive sulfonamide moiety makes it an attractive building block for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key experimental protocols for its synthesis and purification. The visualization of its role in the inhibition of the URAT1 transporter and its application in a representative synthetic workflow highlights its importance in contemporary drug discovery efforts, particularly in the development of treatments for hyperuricemia and gout. This comprehensive resource aims to support researchers in the effective application of this compound in their scientific endeavors.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)benzenesulfonamide, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This document outlines a reliable two-step synthesis protocol, starting from 2-(trifluoromethyl)aniline, and includes detailed experimental procedures, data summaries, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product and the essential intermediate is provided below for easy reference.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethyl)aniline |  | C₇H₆F₃N | 161.13 | 88-17-5 | 38-40 | 171-172 |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | 776-04-5 | 25 | 133-135 @ 14 mmHg[1] | |

| This compound | C₇H₆F₃NO₂S | 225.19[2][3] | 1869-24-5[2][3] | 180-184[2] | Not available |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of 2-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. The resulting 2-(trifluoromethyl)benzenesulfonyl chloride is then subjected to amination to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride

This procedure details the conversion of 2-(trifluoromethyl)aniline to 2-(trifluoromethyl)benzenesulfonyl chloride via a Sandmeyer reaction.

Materials:

-

2-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add a catalytic amount of copper(II) chloride to the acetic acid solution.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice with stirring.

-

The crude 2-(trifluoromethyl)benzenesulfonyl chloride will separate as an oil or a solid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 2-(trifluoromethyl)benzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This procedure describes the amination of 2-(trifluoromethyl)benzenesulfonyl chloride to produce the final product.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Ammonia (concentrated)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

-

Amination:

-

Slowly add concentrated aqueous ammonia to the stirred solution of the sulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary. A reported yield for a similar process is around 89%.[4]

-

Reaction Yields and Purity

The following table summarizes typical yields and purity for the synthesis of this compound and its precursor.

| Reaction Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| Diazotization/Sulfonylation | 2-(Trifluoromethyl)benzenesulfonyl chloride | 70-85 | >97 | GC-MS, ¹H NMR |

| Amination | This compound | 85-95 | >98 | HPLC, ¹H NMR, ¹³C NMR |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through the formation and subsequent reaction of key functional groups.

Caption: Logical progression of the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide (CAS: 1869-24-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile building block in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, particularly focusing on its role as a key intermediate for URAT1 inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable moiety in drug design to enhance metabolic stability and cell permeability of target molecules.

| Property | Value | Reference |

| CAS Number | 1869-24-5 | |

| Molecular Formula | C₇H₆F₃NO₂S | |

| Molecular Weight | 225.19 g/mol | |

| Melting Point | 189 - 193 °C | [1] |

| Boiling Point | 320.5 °C at 760 mmHg | |

| Density | 1.482 g/cm³ | |

| Appearance | White to almost white powder to crystal | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Synthesis and Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Synthesis of this compound

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride

-

Ammonia (2 M solution in ethanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous THF, slowly add a 2 M solution of ammonia in ethanol (3.5 eq.) at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 20 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield this compound as a pale yellow solid. The product can be used in the next step without further purification.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas and in the development of modern agrochemicals.

URAT1 Inhibitors for the Treatment of Gout

Derivatives of this compound have been patented as potent inhibitors of the urate transporter 1 (URAT1), also known as solute carrier family 22 member 12 (SLC22A12).[2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][3] Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood, which is a primary therapeutic strategy for managing hyperuricemia and gout.[1]

The URAT1 transporter, located in the apical membrane of renal proximal tubule cells, functions as an anion exchanger.[4][5] It reabsorbs urate from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[5] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, leading to its increased excretion in the urine.[1][4] This mechanism effectively reduces serum uric acid levels.[1]

A patented synthetic route to novel URAT1 inhibitors starts from this compound. The general scheme involves the reaction of the sulfonamide with a suitable heterocyclic compound.[2]

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the human URAT1 transporter using radiolabeled uric acid.[6]

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA are used.

-

Mock-transfected HEK293 cells (containing an empty vector) serve as a negative control.

-

Cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ humidified atmosphere.

-

For the assay, cells are seeded in 24-well plates to form a confluent monolayer.

[¹⁴C]Uric Acid Uptake Inhibition Assay:

-

Prepare serial dilutions of the test compounds (derivatives of this compound) and a reference inhibitor (e.g., Lesinurad) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.5%).

-

Prepare the uptake solution containing [¹⁴C]uric acid and unlabeled uric acid in HBSS.

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Add the buffer containing the test compounds or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the [¹⁴C]uric acid uptake solution to each well.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Agents

This compound has also been utilized as a precursor for the synthesis of anti-inflammatory compounds. A patent describes the synthesis of (S)-N-(2-oxopiperidin-3-yl)-2-(trifluoromethyl)benzenesulfonamide, which is suggested to have potential in treating inflammatory diseases.[7] The exact mechanism of action for this class of compounds was not detailed in the provided information.

Agrochemicals

This compound is also a building block in the agrochemical industry for the production of herbicides and fungicides.[1] Furthermore, this compound is known to be an environmental transformation product of the herbicide Tritosulfuron.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its utility as a precursor for potent URAT1 inhibitors highlights its importance in the ongoing search for effective treatments for gout and hyperuricemia. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this compound and its derivatives in various scientific disciplines.

References

- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2011154695A1 - Anti-inflammatory agents - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, presenting key chemical and physical properties, detailed experimental protocols, and visualizations of its synthetic pathway and a key biological application.

Core Properties and Data

This compound is a sulfonamide derivative that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group often enhances the chemical stability, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable moiety in drug discovery.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 225.19 g/mol | [1][2][3][4][5] |

| Molecular Formula | C7H6F3NO2S | [1][2][4][5] |

| CAS Number | 1869-24-5 | [1][2][3][4][5] |

| Melting Point | 180-184 °C (lit.) | [3][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 97-98% (by HPLC) | [1][3] |

| Solubility | Soluble in Methanol | [4] |

| Boiling Point (Predicted) | 320.5 ± 52.0 °C | [4] |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.55 ± 0.60 | [4] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.[4][6]

Synthesis of this compound

Objective: To synthesize this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride (1.00 eq.)

-

2 M Ammonia solution in ethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Reaction flask

-

Stirring apparatus

-

Nitrogen gas supply

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL).[4][6]

-

Slowly add a 2 M solution of ammonia in ethanol (71 mL) to the reaction mixture at room temperature.[4][6]

-

Stir the reaction mixture at room temperature for 20 hours.[4][6]

-

After the reaction is complete, remove the solvent by evaporation.[4][6]

-

Redissolve the resulting residue in ethyl acetate (150 mL).[4][6]

-

Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (50 mL) and then with brine (50 mL).[4][6]

-

Dry the organic layer over anhydrous MgSO4, then filter the solution.[4][6]

-

Concentrate the filtered solution to yield this compound as a pale yellow solid. The reported yield is approximately 89% with a purity of 98.6% by HPLC.[4] The product can often be used in subsequent reactions without further purification.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound derivatives.

Caption: Synthesis workflow for this compound.

Derivatives of this compound have been investigated as inhibitors of Urate Transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys.[7] Inhibition of URAT1 can lead to a reduction in serum uric acid levels, which is a therapeutic strategy for conditions like hyperuricemia and gout.[7]

Caption: Role of derivatives in URAT1 inhibition for hyperuricemia.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 1869-24-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 1869-24-5 [m.chemicalbook.com]

- 7. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

Spectral Analysis of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)benzenesulfonamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned NMR dataset for this compound is not publicly available, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | d | H-6 |

| ~ 7.6 - 7.8 | m | H-3, H-4, H-5 |

| ~ 5.0 - 7.0 | br s | -SO₂NH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting due to C-F coupling.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~ 140 - 145 | C-1 (C-SO₂NH₂) |

| ~ 130 - 135 | C-4 |

| ~ 128 - 132 | C-6 |

| ~ 125 - 130 | C-5 |

| ~ 125 - 130 (q) | C-2 (C-CF₃) |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 120 - 125 | C-3 |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data presented is inferred from the analysis of similar sulfonamide-containing molecules and related trifluoromethyl-aromatic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3400 - 3200 | N-H stretching (asymmetric and symmetric) |

| ~ 1350 - 1300 | S=O stretching (asymmetric) |

| ~ 1180 - 1150 | S=O stretching (symmetric) |

| ~ 1300 - 1100 | C-F stretching |

| ~ 1600 - 1450 | C=C aromatic stretching |

| ~ 900 - 650 | C-H aromatic bending |

Mass Spectrometry (MS)

Mass spectral data for this compound has been acquired via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in negative ion mode.[2]

High-Resolution Mass Spectrometry (HRMS)

MS/MS Fragmentation Data

The fragmentation of the [M-H]⁻ precursor ion provides insight into the molecule's structure. The major fragment ions are listed below.

| Fragment Ion (m/z) | Relative Intensity |

| 223.9994 | 999 |

| 160.0376 | 451 |

| 225.0018 | 124 |

| 225.9933 | 64 |

| 161.0427 | 47 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The sample is introduced via a liquid chromatography system, and the mass spectrometer is operated in negative ion mode to observe the [M-H]⁻ ion. Collision-induced dissociation (CID) is used to generate fragment ions for MS/MS analysis.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for the spectral analysis of a chemical compound like this compound.

References

2-(Trifluoromethyl)benzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzenesulfonamide is a key building block in organic synthesis, valued for the unique properties conferred by the trifluoromethyl group. This powerful electron-withdrawing group enhances the chemical and metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1][2] Its sulfonamide functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use by professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₂S | PubChem |

| Molecular Weight | 225.19 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 180-184 °C | Vendor Data |

| CAS Number | 1869-24-5 | PubChem |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.86-7.68 (m, 4H), 5.0 (br s, 2H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz) | [4] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.25 (s, 3F) | [4] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzenesulfonyl Chloride

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add aqueous ammonia (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Expected Yield: 85-95%.

Applications in Organic Synthesis

The sulfonamide moiety of this compound can be readily functionalized through various reactions, including N-alkylation and N-arylation, making it a versatile precursor for a wide range of derivatives.

N-Alkylation

The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents under basic conditions.

Workflow for N-Alkylation

References

The Advent and Advancement of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key applications of 2-(Trifluoromethyl)benzenesulfonamide. This compound, a fluorinated aromatic sulfonamide, has emerged as a versatile scaffold in both agrochemical and pharmaceutical research. Its unique physicochemical properties, imparted by the trifluoromethyl group, have led to its use as a crucial intermediate in the synthesis of herbicides and as a core structure in the development of novel therapeutics, notably as a URAT1 inhibitor for the treatment of hyperuricemia and gout. This document details its synthesis, physicochemical characteristics, and biological significance, supported by experimental protocols and data-driven visualizations.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of benzenesulfonamide chemistry and the strategic use of fluorine in modulating molecular properties. While a precise date for its first synthesis is not readily apparent in the literature, its emergence can be contextualized within the burgeoning field of organofluorine chemistry in the mid-20th century. The trifluoromethyl group, recognized for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, became a valuable addition to the medicinal and agricultural chemist's toolbox.[1]

Initially, research into trifluoromethylated benzenesulfonamides was driven by the agrochemical industry. These compounds served as key building blocks for a variety of herbicides. A notable example is the connection of this compound to the sulfonylurea class of herbicides, where it is a known environmental transformation product of Tritosulfuron.[2] This highlights its relevance and stability in environmental systems.

More recently, the focus has shifted towards pharmaceutical applications. The benzenesulfonamide scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group at the ortho position has led to the discovery of potent and selective modulators of biological targets. A significant area of development is the investigation of this compound derivatives as inhibitors of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.

Physicochemical Properties

The physicochemical properties of this compound are crucial to its utility as a synthetic intermediate and a pharmacophore. The presence of the trifluoromethyl group significantly influences its electronic and steric characteristics.

| Property | Value |

| CAS Number | 1869-24-5 |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| Melting Point | 180-184 °C |

| Appearance | White to off-white crystalline powder |

| Purity | ≥97% |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N |

| InChI Key | AFFPZJFLSDVZBV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol:

-

Reaction Setup: A solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Addition of Ammonia: A solution of ammonia (excess, e.g., in ethanol or as aqueous ammonium hydroxide) is slowly added to the stirred solution of the sulfonyl chloride at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (e.g., 20 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Isolation and Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization to afford this compound as a crystalline solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: URAT1 Inhibition

A primary focus of current research on this compound derivatives is their potential as inhibitors of the urate transporter 1 (URAT1). URAT1 is a member of the organic anion transporter (OAT) family and is predominantly expressed in the apical membrane of renal proximal tubular cells, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the blood.

Mechanism of Action

Inhibition of URAT1 by this compound derivatives leads to a decrease in the reabsorption of uric acid in the kidneys. This results in increased urinary excretion of uric acid and a subsequent reduction of its concentration in the serum. This mechanism of action is highly relevant for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a major risk factor for the development of gout.

URAT1 Inhibition Signaling Pathway

Caption: Inhibition of uric acid reabsorption via URAT1.

URAT1 Inhibition Assay Protocol

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds against the URAT1 transporter.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and form a confluent monolayer.

-

Compound Preparation: Test compounds, including this compound derivatives, are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in an appropriate assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.

-

Uptake Assay:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

The cells are pre-incubated with the test compounds at various concentrations for a defined period (e.g., 10-15 minutes) at 37°C.

-

The uptake of uric acid is initiated by adding a solution containing a mixture of unlabeled uric acid and a radiolabeled tracer (e.g., [¹⁴C]-uric acid) to each well.

-

The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

-

-

Termination and Lysis: The uptake reaction is terminated by rapidly aspirating the uptake solution and washing the cells with an ice-cold buffer. The cells are then lysed using a suitable lysis buffer.

-

Quantification: The amount of radiolabeled uric acid taken up by the cells is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor that reduces the uptake of uric acid by 50%) is determined by fitting the data to a dose-response curve.

Biological Activity Data

The following table summarizes the reported URAT1 inhibitory activities of various benzenesulfonamide derivatives.

| Compound | URAT1 IC₅₀ (µM) | Reference |

| A specific this compound derivative (URAT1 inhibitor 2) | 1.36 | [3] |

| Lesinurad (a marketed URAT1 inhibitor) | 7.2 | [4] |

| Benzbromarone (a marketed URAT1 inhibitor) | 0.22 | [5] |

| A novel N-(pyridin-3-yl)sulfonamide derivative | 0.032 | [4] |

Conclusion

This compound is a compound of significant interest in both the agrochemical and pharmaceutical industries. Its history is a testament to the power of fluorine chemistry in the rational design of molecules with tailored properties. While its initial applications were in the development of herbicides, its role as a versatile scaffold for drug discovery is now well-established. The development of this compound derivatives as potent URAT1 inhibitors for the treatment of hyperuricemia and gout represents a promising avenue for future research and therapeutic innovation. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-(Trifluoromethyl)benzenesulfonamide (CAS No: 1869-24-5). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO₂S | |

| Molecular Weight | 225.19 g/mol | |

| Appearance | White to almost white crystal/powder | [1] |

| Melting Point | 180-184 °C | [2] |

| Boiling Point | 320.5±52.0 °C (Predicted) | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 9.55±0.60 (Predicted) | [3] |

Toxicological Information

Comprehensive toxicological data for this compound is limited. One supplier classifies the compound as "Harmful if swallowed".[4] However, a majority of reports (98.6%) to the European Chemicals Agency (ECHA) indicate that it does not meet the criteria for GHS hazard classification.[5] It is prudent to handle the compound as potentially hazardous in the absence of complete data.

Table 2: Summary of Available Toxicological Data

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Signal Word: Warning) | [4] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT-Single Exposure | No data available | [1] |

| STOT-Repeated Exposure | No data available | [1] |

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported. While one source indicates it is hazardous, the aggregated information from ECHA suggests it does not meet the criteria for classification.[4][5] Given this discrepancy, it is recommended to handle the substance with care.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram | Reference |

| Harmful if swallowed | P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | Warning | ! | [4] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols for handling solid chemicals in a laboratory setting, which should be adapted based on the specific experimental context.

General Handling Protocol for Solid this compound

This protocol outlines the basic steps for safely weighing and preparing solutions of the compound.

-

Preparation :

-

Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure.

-

Prepare a clean, non-static weighing vessel (e.g., glassine paper, beaker).

-

Have the appropriate solvent and glassware for solution preparation readily available.

-

-

Personal Protective Equipment (PPE) :

-

Weighing :

-

Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula.

-

Avoid creating dust. If dust is generated, ensure it is contained within the ventilated enclosure.

-

Close the stock container tightly immediately after use.

-

-

Solution Preparation :

-

Transfer the weighed solid into the appropriate glassware (e.g., volumetric flask, beaker).

-

Add the solvent slowly, rinsing the weighing vessel to ensure a complete transfer of the compound.

-

If necessary, use a sonicator or magnetic stirrer to aid dissolution.

-

-

Cleanup :

-

Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.

-

Dispose of contaminated weighing paper and gloves in the appropriate chemical waste container.

-

Wash hands thoroughly after completing the procedure.

-

Spill Response Protocol

In the event of a spill, the following procedure should be followed:

-

Evacuation and Notification :

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

-

-

Containment :

-

For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.

-

-

Cleanup :

-

Wearing appropriate PPE (lab coat, gloves, safety goggles, and respirator if necessary), carefully sweep the absorbed material into a designated chemical waste container.

-

Wipe the spill area with a damp cloth, followed by a dry cloth.

-

Place all contaminated materials into a sealed bag for disposal as chemical waste.

-

-

Decontamination :

-

Wash hands and any exposed skin thoroughly with soap and water after cleanup.

-

Safety and Handling Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid response procedures for exposure to this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.

Table 4: Storage and Stability Information

| Parameter | Recommendation | Reference |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4] |

| Incompatible Materials | Oxidizing agents. | [1] |

| Chemical Stability | Stable under proper conditions. | [1] |

Disposal Considerations

All waste containing this compound should be handled as hazardous chemical waste.

-

Solid Waste : Collect in a designated, labeled, and sealed container.

-

Liquid Waste : Collect in a designated, labeled, and sealed solvent waste container.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.

Conclusion

While this compound has limited available safety and toxicological data, it should be handled with the standard precautions for laboratory chemicals. Adherence to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling techniques, and emergency preparedness, is essential for its safe use in research and development. A thorough risk assessment should be conducted before undertaking any new experimental procedures involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Occurrence and Fate of Fluoroalkyl Sulfonamide-Based Copolymers in Earthworms–Bioavailability, Transformation, and Potential Impact of Sludge Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ag.state.mn.us [ag.state.mn.us]

- 5. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Trifluoromethyl)benzenesulfonamide in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of molecular scaffolds, 2-(Trifluoromethyl)benzenesulfonamide has emerged as a cornerstone for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on its utility in developing treatments for inflammation, cancer, and metabolic diseases.

Core Compound Profile

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1869-24-5 | [2][3] |

| Molecular Formula | C7H6F3NO2S | [2][3] |

| Molecular Weight | 225.19 g/mol | [2][3] |

| Melting Point | 180-184 °C | [2] |

| Appearance | White to almost white powder to crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery pipeline. The following experimental protocols provide detailed methodologies for key synthetic transformations.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core starting material from its corresponding sulfonyl chloride.

Procedure: To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL), an ethanol solution of 2 M ammonia (71 mL) was slowly added under a nitrogen atmosphere at room temperature. The reaction mixture was stirred at room temperature for 20 hours. Upon completion, the solvent was removed by evaporation. The resulting residue was redissolved in ethyl acetate (150 mL) and washed sequentially with a saturated aqueous NH4Cl solution (50 mL) and brine (50 mL). The organic layer was then dried over anhydrous MgSO4, filtered, and concentrated to yield pure this compound as a pale yellow solid.[2]

Yield: 4.6 g (89%)[2] Purity: 98.6% (HPLC)[2]

Experimental Protocol 2: Synthesis of a Benzenesulfonamide Derivative Targeting PI3K/mTOR

This protocol exemplifies the synthesis of a propynyl-substituted benzenesulfonamide derivative, which has been investigated for its potential as a dual PI3K/mTOR inhibitor.

General Procedure: A mixture of the appropriate amine, a propynyl-substituted electrophile, and a suitable base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propynyl-substituted benzenesulfonamide derivative.

Note: The specific reactants and conditions would be adapted based on the target molecule as described in the primary literature.

Experimental Protocol 3: Synthesis of Celecoxib

This protocol outlines the final step in the synthesis of the well-known COX-2 inhibitor, Celecoxib, from a key intermediate.

Procedure: A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) was heated at 75-80°C and stirred for 5 hours. The reaction mixture was then cooled to 0-5°C and stirred for an additional hour. The separated solid was filtered, washed with water (150 ml), and dried to yield Celecoxib.[4]

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant therapeutic potential across various disease areas. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [5] |

| 12i | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [5] |

| 12d | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [5] |

| 12i | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [5] |

| 3d | MCF-7 (Breast) | 43.4 | [6] |

| 4d | MCF-7 (Breast) | 39.0 | [6] |

| 3d | MDA-MB-231 (Breast) | 35.9 | [6] |

| 4d | MDA-MB-231 (Breast) | 35.1 | [6] |

| 3a | A549 (Lung) | 5.988 ± 0.12 | [6] |

Table 2: In Vitro Anti-inflammatory Activity of a Benzenesulfonamide Derivative

| Compound | Assay | IC50 (µM) | Reference |

| 2 | NO Production in RAW264.7 cells | 7.6 | [7] |

Table 3: Pharmacokinetic Parameters of Selected Benzenesulfonamide Derivatives

| Compound | Parameter | Value | Species | Reference |

| 20 | Caco-2 Permeability (10⁻⁶ cm/s) | >10 | - | [8] |

| 23 | Caco-2 Permeability (10⁻⁶ cm/s) | >10 | - | [8] |

| 20 | Aqueous Solubility (µg/mL) | >200 | - | [8] |

| 23 | Aqueous Solubility (µg/mL) | >200 | - | [8] |

Note: The presented data is a selection from various studies and direct comparison between compounds may not be appropriate due to different experimental conditions.

Visualizing the Drug Discovery Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway

Caption: PI3K/mTOR signaling pathway and the inhibitory action of benzenesulfonamide derivatives.

Experimental Workflow

Caption: A typical workflow for the discovery of drugs based on this compound.

Structure-Activity Relationship

Caption: The logical relationship between structural modifications and biological activity.

Conclusion

This compound stands as a privileged scaffold in the realm of drug discovery. Its inherent chemical properties, coupled with its synthetic tractability, provide a robust platform for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented in this guide underscore the significant contributions of this starting material to the development of novel therapeutics. Future research leveraging this versatile core will undoubtedly continue to enrich the pipeline of drug candidates for challenging diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1869-24-5 [m.chemicalbook.com]

- 3. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Celecoxib Analogues Utilizing 2-(Trifluoromethyl)benzenesulfonamide as a Key Building Block

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Abstract: This document outlines a comprehensive methodology for the synthesis of novel celecoxib analogues starting from 2-(trifluoromethyl)benzenesulfonamide. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of inflammation and pain. The synthesis of its analogues is a critical area of research for the development of new anti-inflammatory agents with improved efficacy and safety profiles. This application note provides a detailed, step-by-step protocol for the chemical synthesis, alongside data on the biological activity of various celecoxib analogues. Furthermore, it includes a visualization of the experimental workflow and the COX-2 signaling pathway to provide a clear and comprehensive understanding of the process and its biological context.

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[2] By selectively targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The development of new celecoxib analogues is driven by the need for molecules with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the core structure of celecoxib can lead to improved therapeutic agents. This application note focuses on a synthetic strategy that utilizes this compound as a starting material to introduce a trifluoromethyl group at the ortho-position of the benzenesulfonamide moiety of celecoxib. This substitution is of interest for its potential to modulate the electronic and steric properties of the molecule, which could influence its binding affinity and selectivity for the COX-2 enzyme.

Proposed Synthetic Pathway

The synthesis of the target celecoxib analogue, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-(trifluoromethyl)benzenesulfonamide, from this compound is proposed to proceed through a four-step sequence as illustrated below. This pathway involves the introduction of a hydrazine functional group onto the benzenesulfonamide ring, which is then condensed with a 1,3-dicarbonyl compound to form the characteristic diarylpyrazole core of celecoxib.

References

Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide in Anti-Inflammatory Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzenesulfonamide is a key chemical intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways.[1] Its structural motifs, specifically the trifluoromethyl group and the benzenesulfonamide core, are integral to the design of potent and selective inhibitors of enzymes involved in the inflammatory cascade. While this compound itself is not typically an active anti-inflammatory agent, it serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor in the synthesis of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. This document provides an overview of its application in anti-inflammatory drug discovery, relevant biological pathways, and detailed protocols for assessing the anti-inflammatory activity of its derivatives.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary anti-inflammatory mechanism associated with derivatives of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The sulfonamide moiety present in derivatives of this compound plays a crucial role in the selective binding to the COX-2 enzyme.

Signaling Pathway Diagram

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro COX-2 Inhibitory Activity of Related Compounds

While specific inhibitory data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and other benzenesulfonamide derivatives to provide context for the potential of this chemical class.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | COX-1 | 15 | 300 | [3] |

| COX-2 | 0.05 | [3] | ||

| Compound 6b | COX-1 | 13.16 | 329 | [3] |

| COX-2 | 0.04 | [3] | ||

| Compound 6j | COX-1 | 12.48 | 312 | [3] |

| COX-2 | 0.04 | [3] | ||

| Indomethacin | COX-1 | 0.11 | 0.02 | [3] |

| COX-2 | 5.08 | [3] | ||

| Diclofenac | COX-1 | 0.09 | 4.52 | [3] |

| COX-2 | 0.43 | [3] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds derived from this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Reagent Preparation: Prepare stock solutions of test compounds and celecoxib in DMSO. Make serial dilutions to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or vehicle (DMSO for control).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the potential of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-